

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Iodide Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium;iodide*

Cat. No.: *B14125375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI_2) is an ionic compound with significant applications in photography, medicine as an iodine source, and in the preparation of various chemicals.^{[1][2][3]} Like many halide salts, calcium iodide is known to be hygroscopic and deliquescent, readily absorbing moisture from the atmosphere to form a series of hydrates.^{[1][4][5]} This property is of critical importance in pharmaceutical formulations, chemical synthesis, and material stability, as unintended water uptake can lead to changes in physical form, chemical degradation, and altered performance.

This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodide hydrates. It details the known hydrates, outlines experimental protocols for characterizing their moisture sorption behavior, and presents a framework for understanding the phase transitions associated with hydration and dehydration. While specific quantitative hygroscopic data for calcium iodide hydrates is not extensively available in public literature, this guide furnishes the methodologies required to generate such data.

Known Hydrates of Calcium Iodide

Calcium iodide can exist in an anhydrous form as well as several hydrated states. The specific hydrate that forms is dependent on factors such as temperature and the partial pressure of water vapor (relative humidity). Research has identified the crystal structures of several of

these hydrates, confirming their existence and providing insight into their molecular arrangement.

Table 1: Known Crystalline Hydrates of Calcium Iodide

Hydrate Formula	Common Name	Crystal System	Reference
$\text{CaI}_2 \cdot 6.5\text{H}_2\text{O}$	Calcium Iodide 6.5-hydrate	-	[6]
$\text{CaI}_2 \cdot 7\text{H}_2\text{O}$	Calcium Iodide Heptahydrate	-	[6]
$\text{CaI}_2 \cdot 8\text{H}_2\text{O}$	Calcium Iodide Octahydrate	-	[6]
$\text{CaI}_2 \cdot 4\text{H}_2\text{O}$	Calcium Iodide Tetrahydrate	-	[2][5]

| $\text{CaI}_2 \cdot 6\text{H}_2\text{O}$ | Calcium Iodide Hexahydrate | Hexagonal | [1][4] |

Note: The level of hydration can significantly impact the physical properties of the compound.

Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form an aqueous solution. Anhydrous calcium iodide and its lower hydrates are deliquescent.[2]

The critical relative humidity at which deliquescence occurs is known as the Deliquescence Relative Humidity (DRH). The DRH is a critical parameter for determining the storage and handling conditions of moisture-sensitive materials. Below the DRH, the solid hydrate will be stable. Above the DRH, the solid will transition into a saturated aqueous solution.

Due to a lack of specific experimental data in the available literature, the exact DRH values for the different calcium iodide hydrates are not provided here. However, the experimental protocols outlined in Section 4.0 can be employed to determine these values.

Experimental Protocols for Hygroscopicity Characterization

The hygroscopic nature of calcium iodide hydrates can be quantitatively assessed using established analytical techniques. The following are detailed protocols for two common methods: Gravimetric Analysis and Dynamic Vapor Sorption (DVS).

Gravimetric Analysis for Determination of Water of Hydration

This method determines the amount of water in a hydrate by measuring the mass loss upon heating.

Objective: To determine the number of moles of water per mole of anhydrous calcium iodide in a given hydrate sample.

Apparatus:

- Porcelain crucible and lid
- Bunsen burner and tripod or a muffle furnace
- Clay triangle
- Analytical balance (readable to ± 0.001 g)
- Desiccator
- Crucible tongs

Procedure:

- Crucible Preparation: Clean a porcelain crucible and lid. Heat them strongly on a clay triangle over a Bunsen burner for 5 minutes or in a muffle furnace to ensure all moisture is removed. Allow them to cool to room temperature in a desiccator.

- Initial Weighing: Weigh the cooled crucible and lid accurately on an analytical balance. Record this mass.
- Sample Addition: Add approximately 1-2 grams of the calcium iodide hydrate sample to the crucible. Weigh the crucible, lid, and sample together and record the mass.
- Heating: Place the crucible with the sample and a slightly ajar lid on the clay triangle. Heat gently at first, then more strongly for 15-20 minutes to drive off the water of hydration.
- Cooling: Using crucible tongs, transfer the crucible and lid to a desiccator and allow them to cool to room temperature.
- Final Weighing: Once cooled, weigh the crucible, lid, and the anhydrous calcium iodide. Record this mass.
- Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within a tolerance of ± 0.005 g, indicating that all the water of hydration has been removed.

Calculations:

- Mass of Hydrate: $(\text{Mass of crucible} + \text{lid} + \text{sample}) - (\text{Mass of crucible} + \text{lid})$
- Mass of Anhydrous CaI_2 : $(\text{Mass of crucible} + \text{lid} + \text{anhydrous salt}) - (\text{Mass of crucible} + \text{lid})$
- Mass of Water Lost: Mass of Hydrate - Mass of Anhydrous CaI_2
- Moles of Anhydrous CaI_2 : Mass of Anhydrous CaI_2 / Molar Mass of CaI_2 (293.89 g/mol)
- Moles of Water: Mass of Water Lost / Molar Mass of H_2O (18.015 g/mol)
- Mole Ratio (x): Moles of Water / Moles of Anhydrous CaI_2

The result will give the value of 'x' in the formula $\text{CaI}_2 \cdot x\text{H}_2\text{O}$.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms

DVS is a gravimetric technique that measures the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[7][8] This allows for the determination of moisture sorption isotherms, which are graphical representations of the relationship between water content and water activity.[9]

Objective: To determine the moisture sorption and desorption characteristics of a calcium iodide hydrate, including its deliquescence point.

Apparatus:

- Dynamic Vapor Sorption (DVS) analyzer with a microbalance.

Procedure:

- **Sample Preparation:** Place a small, accurately weighed amount of the calcium iodide hydrate (typically 5-20 mg) onto the DVS sample pan.
- **Drying:** Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
- **Sorption Phase:** Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
- **Desorption Phase:** After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
- **Data Analysis:** The instrument software records the mass change at each RH step. This data is used to plot the moisture sorption isotherm (mass of water sorbed versus RH). The DRH is identified as the RH at which a sharp, significant increase in mass occurs, indicating the transition from a solid to a liquid state.

Data Presentation

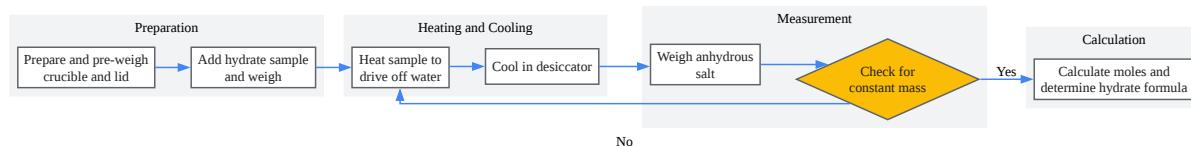
While specific experimental data for calcium iodide hydrates is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear

comparison.

Table 2: Illustrative Moisture Sorption Data for a Hypothetical Calcium Iodide Hydrate at 25°C

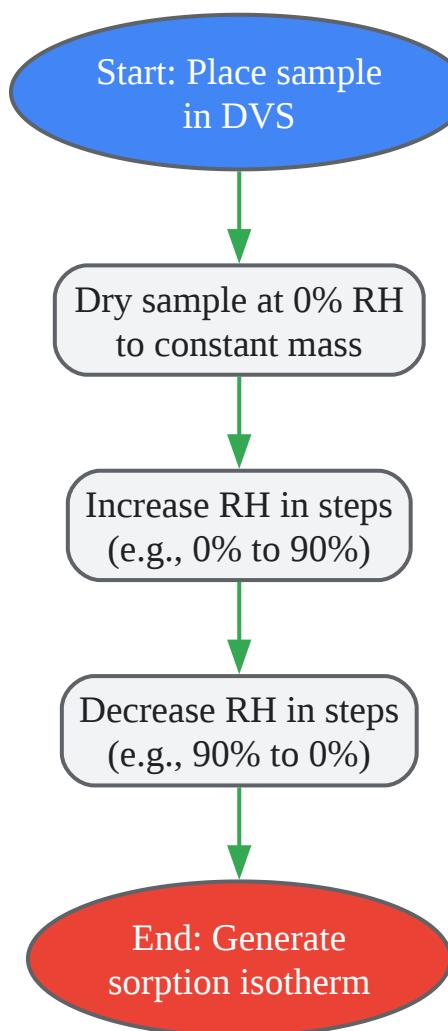
Relative Humidity (%)	Water Content (% w/w) - Sorption	Water Content (% w/w) - Desorption
0	0.0	0.0
10	0.2	0.3
20	0.5	0.6
30	1.0	1.2
40	2.5	2.8
50	5.0	5.5
60	Deliquescence	15.2
70	-	18.9
80	-	25.4
90	-	35.1

This table is for illustrative purposes only and does not represent actual experimental data.

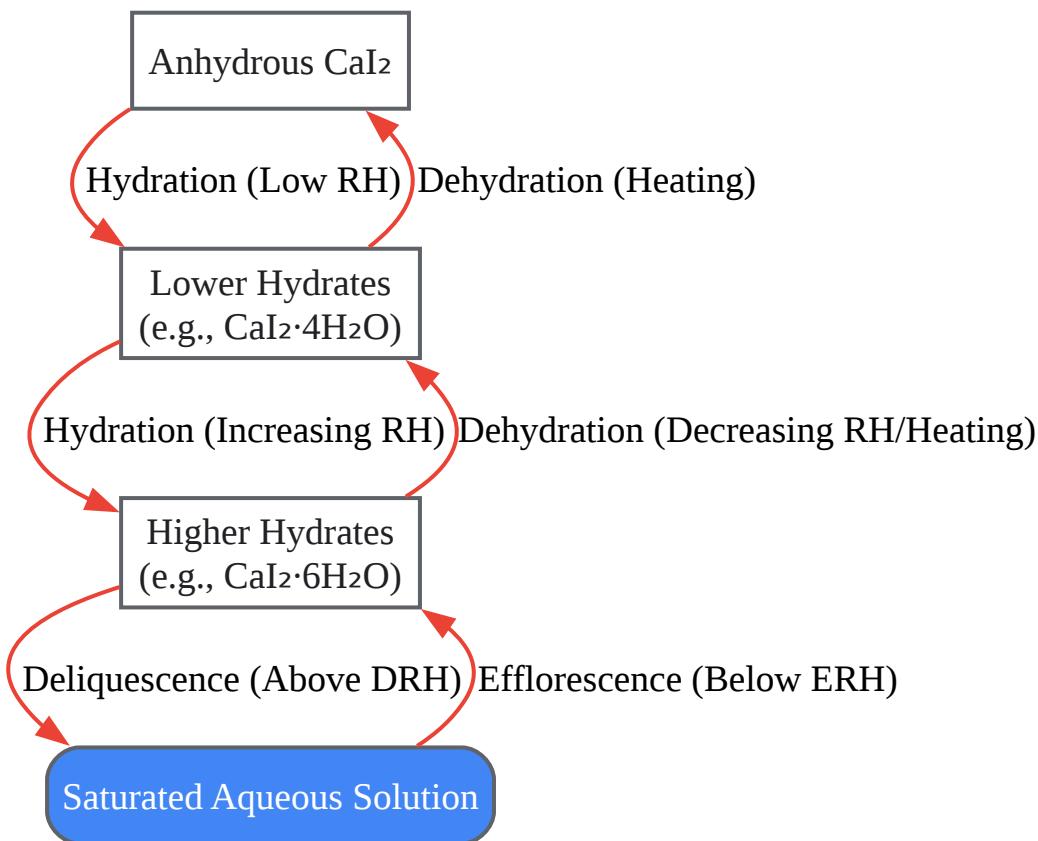

Table 3: Physical Properties of Anhydrous and Hydrated Calcium Iodide

Property	Anhydrous CaI_2	$\text{CaI}_2 \cdot 6\text{H}_2\text{O}$
Molar Mass (g/mol)	293.89	401.98
Appearance	White to pale-yellow solid	Colorless to yellowish-white crystals
Melting Point (°C)	779	~42
Boiling Point (°C)	1100	Decomposes
Solubility in Water	Highly soluble	Freely soluble
Hygroscopicity	Deliquescent	Very hygroscopic

[\[1\]](#)[\[2\]](#)[\[4\]](#)


Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and the phase transition relationships of calcium iodide hydrates.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Gravimetric Analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Dynamic Vapor Sorption.

[Click to download full resolution via product page](#)

Caption: Phase transitions of calcium iodide hydrates.

Conclusion

The hygroscopic nature of calcium iodide and its hydrates is a critical consideration for their application in various fields, particularly in the pharmaceutical industry. While there is a qualitative understanding of their moisture-sensitive properties, a significant gap exists in the availability of specific quantitative data. The experimental protocols for Gravimetric Analysis and Dynamic Vapor Sorption detailed in this guide provide a robust framework for researchers to generate the necessary data, including water of hydration, moisture sorption isotherms, and deliquescence points. Such data is essential for ensuring product stability, defining appropriate storage and handling conditions, and optimizing formulation performance. Further research to populate the quantitative data tables for various calcium iodide hydrates would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Iodide [drugfuture.com]
- 2. Calcium iodide - Wikipedia [en.wikipedia.org]
- 3. heegermaterials.com [heegermaterials.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hygroscopic Nature of Calcium Iodide Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14125375#investigating-the-hygroscopic-nature-of-calcium-iodide-hydrates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com